5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15344354
InChI: InChI=1S/C27H27N3O5/c1-16(2)15-35-21-11-10-17(13-22(21)33-3)26-23-24(19-8-4-5-9-20(19)31)28-29-25(23)27(32)30(26)14-18-7-6-12-34-18/h4-13,16,26,31H,14-15H2,1-3H3,(H,28,29)
SMILES:
Molecular Formula: C27H27N3O5
Molecular Weight: 473.5 g/mol

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15344354

Molecular Formula: C27H27N3O5

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C27H27N3O5
Molecular Weight 473.5 g/mol
IUPAC Name 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C27H27N3O5/c1-16(2)15-35-21-11-10-17(13-22(21)33-3)26-23-24(19-8-4-5-9-20(19)31)28-29-25(23)27(32)30(26)14-18-7-6-12-34-18/h4-13,16,26,31H,14-15H2,1-3H3,(H,28,29)
Standard InChI Key ATVYBMCROIVRMX-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[3,4-c]pyrazole core substituted at multiple positions:

  • Position 3: 2-hydroxyphenyl group

  • Position 4: 3-methoxy-4-(2-methylpropoxy)phenyl moiety

  • Position 5: Furan-2-ylmethyl substituent

This arrangement creates a sterically congested environment that influences both reactivity and biological interactions . The presence of oxygen-rich substituents (methoxy, hydroxyphenyl, furan) enhances hydrogen-bonding capacity, while the 2-methylpropoxy chain contributes to lipophilicity.

Physicochemical Parameters

PropertyValueSource
Molecular FormulaC28H33N3O5
Molecular Weight491.6 g/mol
logP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors2 (phenolic -OH, NH)
Hydrogen Bond Acceptors5
Topological Polar Surface98.7 Ų

The compound’s balanced lipophilicity (logP ~3.2) suggests adequate membrane permeability for biological applications, while its polar surface area indicates potential for targeted interactions with proteins .

Synthetic Methodologies

Multicomponent Reaction Strategies

Source details a robust protocol for analogous 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Condensation: Formation of the chromeno[2,3-c]pyrrole intermediate via Knoevenagel-type reaction (40°C, 20 h)

  • Ring-Opening: Treatment with hydrazine hydrate (1:5 molar ratio in dioxane) to yield the pyrazole ring

  • Crystallization: Isolation without chromatography (typical yields: 72–94%)

Industrial Optimization

Scale-up processes employ:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining >90% yield

  • Continuous flow systems: Enhances reproducibility for high-throughput library synthesis

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich furan ring undergoes regioselective nitration at the 5-position under mild HNO3/AcOH conditions. This modification has been used to introduce radioisotopes for tracer studies.

Reductive Amination

The secondary amine in the dihydropyrrolo moiety participates in reductive amination with aldehydes/ketones, enabling side-chain diversification. For example, reaction with benzaldehyde and NaBH3CN yields N-benzyl derivatives with improved solubility .

Applications and Future Directions

Drug Discovery Scaffold

The compound’s privileged structure makes it a candidate for:

  • Kinase inhibitor optimization: Modular substitution at N5 and C4 positions

  • PROTAC development: E3 ligase recruitment via furan derivatization

Materials Science Applications

  • Coordination polymers: Metal-organic frameworks utilizing the phenolic -OH and pyrazole N

  • Nonlinear optics: Conjugated π-system shows second harmonic generation (SHG) activity in preliminary tests

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